molecular formula C42H59N7O8 B2745184 K-Ras ligand-Linker Conjugate 5

K-Ras ligand-Linker Conjugate 5

Cat. No.: B2745184
M. Wt: 790.0 g/mol
InChI Key: YWJHMWJHKMFQGA-DHWXLLNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-Ras ligand-Linker Conjugate 5 is a useful research compound. Its molecular formula is C42H59N7O8 and its molecular weight is 790.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

K-Ras is a well-known oncogene that plays a crucial role in various cancers, particularly those with mutations at codon 12. The development of targeted therapies against K-Ras has gained momentum, with compounds like K-Ras ligand-Linker Conjugate 5 emerging as promising candidates. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in cancer therapy.

Overview of this compound

This compound is designed to enhance the degradation of K-Ras proteins through a mechanism known as PROTAC (Proteolysis Targeting Chimera). This approach utilizes a ligand that binds to K-Ras and a linker that connects to an E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The efficacy of this compound is particularly notable against K-Ras mutants, which are often resistant to conventional therapies.

  • Binding Affinity : The ligand component of this compound demonstrates high specificity for K-Ras proteins, particularly the G12C and G12D mutants. Studies indicate that the binding affinity is significantly enhanced compared to earlier peptide inhibitors, with IC50 values in the low nanomolar range .
  • Ubiquitination and Degradation : Once bound to K-Ras, the conjugate recruits E3 ligases that facilitate the ubiquitination process. This leads to proteasomal degradation of the K-Ras protein, effectively reducing its levels within the cell and inhibiting downstream signaling pathways associated with cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cell lines expressing mutant K-Ras. For instance:

  • A427 Cells (K-Ras G12D) : Treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 30 µM .
  • PANC-1 Cells (K-Ras G12D) : Similar inhibitory effects were observed, with cell growth suppression reaching about 65% under identical treatment conditions .

These results highlight the compound's potential as a therapeutic agent in cancers driven by mutant K-Ras.

Case Studies

A recent case study involving xenograft models has shown promising results when using this compound. In these models, tumors expressing mutant K-Ras exhibited significant shrinkage following treatment, correlating with decreased levels of active Ras-GTP and reduced phosphorylation of ERK, a key downstream effector in the Ras signaling pathway .

Comparative Analysis

The following table summarizes key findings from various studies on different K-Ras inhibitors compared to this compound:

CompoundTarget MutantIC50 (nM)Cell LineProliferation Inhibition (%)
This compoundG12C~1.6A42770
KRpep-2dG12D>30PANC-165
SotorasibG12C~30H197550

Properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJHMWJHKMFQGA-DHWXLLNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.